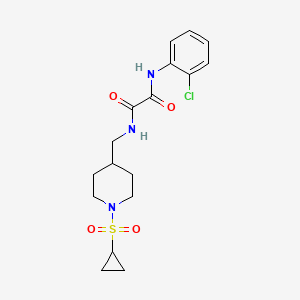
N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide, also known as CP-690,550, is a small molecule drug that has shown promise in the treatment of autoimmune diseases. It was first synthesized in 2003 by Pfizer, Inc. and has since been the subject of numerous scientific studies.
Mécanisme D'action
JAK proteins are involved in the signaling pathways of cytokines, which are small proteins that play a key role in the immune response. By inhibiting JAK activity, N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide can reduce the production of cytokines and the resulting inflammation.
Biochemical and Physiological Effects:
N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. It can also reduce the activity of T cells, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune response and the role of cytokines in inflammation. However, one limitation is that it can have off-target effects, meaning that it can affect other signaling pathways in addition to JAK.
Orientations Futures
There are a number of potential future directions for research on N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide. One area of interest is its potential use in the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease. Another area of interest is the development of more specific JAK inhibitors that can target individual JAK proteins, rather than inhibiting all JAK activity. Finally, there is interest in studying the long-term effects of N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide on the immune system and its potential for use in combination with other drugs.
Méthodes De Synthèse
The synthesis of N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide involves several steps, beginning with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This compound is then reacted with N-(4-piperidinyl)methyl-4-(cyclopropylsulfonyl)aniline to form the intermediate N-(2-chlorobenzoyl)-N-(4-piperidinyl)methyl-4-(cyclopropylsulfonyl)aniline. Finally, this intermediate is reacted with oxalyl chloride to form N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide.
Applications De Recherche Scientifique
N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide has been studied extensively for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It works by inhibiting the activity of a protein called Janus kinase (JAK), which is involved in the signaling pathways that lead to inflammation.
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4S/c18-14-3-1-2-4-15(14)20-17(23)16(22)19-11-12-7-9-21(10-8-12)26(24,25)13-5-6-13/h1-4,12-13H,5-11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOHHFCYGDFRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2854096.png)
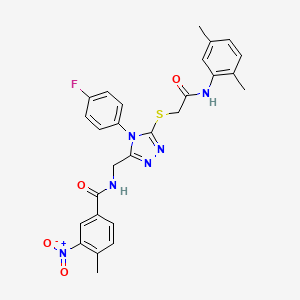
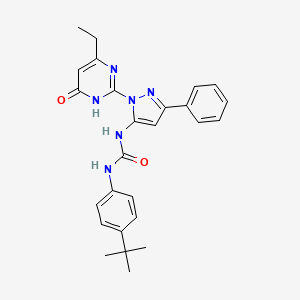
![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854100.png)
![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2854105.png)
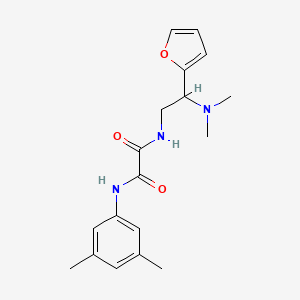

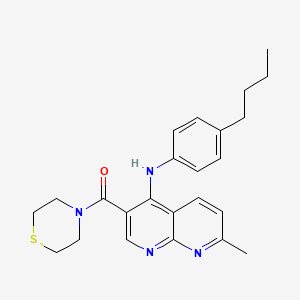
![2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide](/img/structure/B2854110.png)
![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)
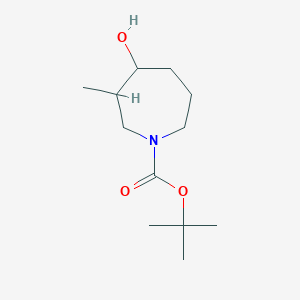
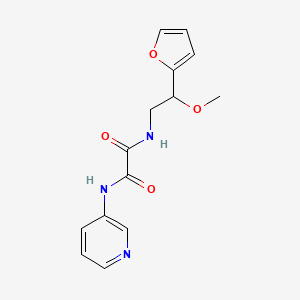
![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)
![2-(1H-indol-1-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2854117.png)